4-Acetyloxy Omeprazole Sulfide

Description

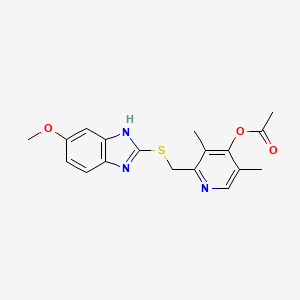

Structure

3D Structure

Properties

IUPAC Name |

[2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-3,5-dimethylpyridin-4-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S/c1-10-8-19-16(11(2)17(10)24-12(3)22)9-25-18-20-14-6-5-13(23-4)7-15(14)21-18/h5-8H,9H2,1-4H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXSBQPLPAYUFHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC(=O)C)C)CSC2=NC3=C(N2)C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50717999 | |

| Record name | 2-{[(6-Methoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-3,5-dimethylpyridin-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1359829-71-2 | |

| Record name | 2-{[(6-Methoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-3,5-dimethylpyridin-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Chemical Derivatization of 4 Acetyloxy Omeprazole Sulfide

Strategies for the Chemical Synthesis of Omeprazole (B731) Sulfide (B99878) Precursors

The formation of the omeprazole sulfide backbone relies on the successful preparation of its constituent benzimidazole (B57391) and pyridine (B92270) moieties.

Synthesis of Substituted 2-Mercaptobenzimidazoles

The synthesis of the required 5-methoxy-2-mercaptobenzimidazole (B30804) intermediate is typically achieved through the cyclization of a corresponding o-phenylenediamine (B120857) derivative. One common industrial method involves the condensation of 4-methoxy-1,2-diaminobenzene with carbon disulfide. This reaction is often carried out in the presence of a base, such as potassium hydroxide (B78521) or sodium hydroxide, in an alcoholic solvent.

Alternative routes start from o-nitroanilines. For instance, o-nitroanisidine can be condensed with carbon disulfide in the presence of a reducing agent like sodium hydrogen sulfide, which facilitates a reductive cyclization to yield the 2-mercaptobenzimidazole (B194830) structure. Another approach involves the condensation of 4-amino-3-nitroanisole and carbon disulfide in an acidic aqueous solution with a metal reducing agent such as zinc or iron.

A summary of common synthetic methods is presented in the table below.

| Starting Material | Key Reagents | Typical Conditions | Product |

| 4-methoxy-1,2-diaminobenzene | Carbon disulfide, Potassium hydroxide | Alcoholic solvent, Reflux | 5-methoxy-2-mercaptobenzimidazole |

| o-nitroanisidine | Carbon disulfide, Sodium hydrogen sulfide | Aqueous solution | 2-mercaptobenzimidazole |

| 4-amino-3-nitroanisole | Carbon disulfide, Zinc or Iron, HCl | Aqueous solution | 2-mercaptobenzimidazole |

| 4-methoxy acetanilide | Nitration, Reduction, Cyclization with CS₂ | Multi-step process | 2-mercapto-5-methoxy benzimidazole |

Synthesis of Substituted 2-Chloromethylpyridines

The synthesis of the pyridine precursor, specifically 2-chloromethyl-3,5-dimethyl-4-hydroxypyridine, is a critical step. A general and widely adopted strategy for analogous 2-chloromethylpyridines begins with a substituted pyridine N-oxide. rjpbcs.com For instance, 2,3,5-trimethylpyridine (B1346980) can first be nitrated at the 4-position. This 4-nitro derivative is then treated with acetic anhydride (B1165640) in a Boekelheide rearrangement, which concurrently reduces the N-oxide and acetylates the 2-methyl group to form a 2-acetoxymethylpyridine derivative. rsc.org

This acetoxy intermediate is subsequently hydrolyzed, typically under basic conditions (e.g., sodium hydroxide), to the corresponding 2-hydroxymethylpyridine. rjpbcs.comrsc.org The final step involves the chlorination of this alcohol using a reagent such as thionyl chloride (SOCl₂) to yield the reactive 2-chloromethylpyridine hydrochloride. rjpbcs.comrsc.org To obtain the specific precursor for 4-Acetyloxy Omeprazole Sulfide, a synthetic route yielding 2-chloromethyl-3,5-dimethyl-4-hydroxypyridine or a protected version thereof is required.

The table below outlines a representative pathway for a related methoxy-substituted pyridine, illustrating the sequence of transformations.

| Starting Material | Reaction Step | Key Reagents | Intermediate/Product |

| 2,3,5-trimethylpyridine N-oxide | Acetylation/Rearrangement | Acetic Anhydride | 2-acetoxymethyl-3,5-dimethylpyridine |

| 2-acetoxymethyl-3,5-dimethylpyridine | Hydrolysis | Sodium Hydroxide | 2-hydroxymethyl-3,5-dimethylpyridine |

| 2-hydroxymethyl-3,5-dimethylpyridine | Chlorination | Thionyl Chloride (SOCl₂) | 2-chloromethyl-3,5-dimethylpyridine |

Coupling Reactions for Omeprazole Sulfide Formation

The formation of the thioether linkage in omeprazole sulfide derivatives is achieved by the nucleophilic substitution reaction between the thiol group of the 2-mercaptobenzimidazole and the halogen of the 2-chloromethylpyridine. rjpbcs.comscispace.com To synthesize the precursor for our target compound, 5-methoxy-2-mercaptobenzimidazole is coupled with 2-chloromethyl-3,5-dimethyl-4-hydroxypyridine hydrochloride.

This reaction is typically conducted under basic conditions to deprotonate the thiol, forming a more potent thiolate nucleophile. Common bases include sodium hydroxide or potassium hydroxide, and the reaction is often run in a polar solvent like methanol (B129727), ethanol, or a mixture of solvents. scispace.com Phase transfer catalysts, such as tetrabutylammonium (B224687) bromide, can be employed to facilitate the reaction between the two phases, particularly in solvent systems like dichloromethane/water. google.comdrugfuture.com The reaction mixture is generally stirred at temperatures ranging from ambient to reflux to ensure completion. The resulting product is 4-Hydroxy Omeprazole Sulfide, the direct precursor to the final acylated compound. opulentpharma.commedchemexpress.com

| Benzimidazole Precursor | Pyridine Precursor | Base | Solvent(s) | Conditions | Product |

| 5-methoxy-2-mercaptobenzimidazole | 2-chloromethyl-3,5-dimethyl-4-hydroxypyridine | NaOH | Methanol | Ambient Temp. | 4-Hydroxy Omeprazole Sulfide |

| 5-methoxy-2-mercaptobenzimidazole | 2-chloromethyl-3,5-dimethyl-4-nitropyridine | NaOH, Tetrabutylammonium bromide | Dichloromethane/Water | Ambient Temp. | 4-nitro omeprazole sulfide intermediate |

Targeted Synthesis of this compound

The final stage of the synthesis involves the chemical modification of the 4-Hydroxy Omeprazole Sulfide precursor.

Acylation Reactions and Methodologies for 4-Hydroxylated Precursors

The conversion of 4-Hydroxy Omeprazole Sulfide (2-[[(6-Methoxy-1H-benzimidazol-2-yl)thio]methyl]-3,5-dimethyl-4-pyridinol) to its 4-acetyloxy derivative is accomplished via an O-acylation reaction. chemicalbook.comthp.at This reaction involves the treatment of the hydroxyl group on the pyridine ring with an acetylating agent.

The most common and effective acetylating agents for this type of transformation are acetic anhydride or acetyl chloride. The reaction mechanism involves the nucleophilic attack of the hydroxyl oxygen onto the electrophilic carbonyl carbon of the acetylating agent. This process is often catalyzed by a base. In the case of using acetic anhydride, a tertiary amine base like pyridine or triethylamine (B128534) is frequently added to activate the anhydride and neutralize the acetic acid byproduct. When using acetyl chloride, a stoichiometric amount of base is required to scavenge the hydrochloric acid that is formed. nih.gov The choice between agents depends on the reactivity of the substrate and desired reaction conditions. For phenolic hydroxyl groups, acetic anhydride is often sufficient and more manageable than the highly reactive acetyl chloride. tandfonline.com

A general principle in such syntheses is that under acidic conditions, N-acylation is disfavored, promoting selective O-acylation if other amine functionalities are present and protonated. nih.gov Given the multiple nitrogen atoms in the precursor molecule, careful control of pH can be crucial for chemoselectivity.

Preparation of Structurally Related Derivatives and Analogues of this compound

The molecular scaffold of this compound, featuring a benzimidazole ring linked to a pyridine ring via a sulfide bridge, offers multiple sites for chemical modification. The strategic derivatization of this compound can lead to the synthesis of a diverse library of analogues. These modifications typically target the acetyloxy group, the sulfide moiety, or the heterocyclic ring systems to explore structure-activity relationships and develop new chemical entities.

Chemical Modification of the Acetyloxy Group

The acetyloxy group on the pyridine ring is a key functional group that can be readily modified. As an ester, its most common transformation is hydrolysis to the corresponding alcohol, 4-hydroxy omeprazole sulfide.

Hydrolysis: The conversion of the acetyloxy group to a hydroxyl group can be achieved under acidic or basic conditions. Acid hydrolysis can yield the hydrochloride salt of the resulting alcohol with high purity. google.com This transformation is significant as 4-hydroxy omeprazole sulfide is a known metabolite of omeprazole. caymanchem.com The general process for the synthesis of related pyridine moieties sometimes involves the initial introduction of an acetoxymethyl group via treatment with acetic anhydride, which is then hydrolyzed to the hydroxymethyl derivative. google.comrjpbcs.com This established reactivity pattern for acetoxy groups on pyridine rings is directly applicable to this compound.

Transesterification: While less commonly reported in the context of omeprazole derivatives, the acetyloxy group could potentially undergo transesterification reactions. This would involve reacting this compound with a different alcohol in the presence of an acid or base catalyst to replace the acetyl group with a different acyl group, thereby creating a new series of ester derivatives.

Table 1: Potential Modifications of the Acetyloxy Group This table is generated based on general chemical principles of ester reactions.

| Reaction Type | Reagents | Product |

| Hydrolysis | HCl or NaOH (aq) | 4-Hydroxy Omeprazole Sulfide |

| Transesterification | R-OH, Acid/Base Catalyst | 4-Acyloxy Omeprazole Sulfide (where acyl is from R-OH) |

Modifications of the Sulfide Moiety

The sulfide linkage is a central feature of this class of molecules and its oxidation state is critical to the biological activity of proton pump inhibitors.

Oxidation to Sulfoxide (B87167): The most significant modification of the sulfide moiety is its oxidation to a sulfoxide. This transformation converts the sulfide precursor into the core structure of proton pump inhibitors like omeprazole. rjpbcs.comsphinxsai.com A variety of oxidizing agents can be employed for this purpose. The reaction using meta-chloroperoxybenzoic acid (m-CPBA) is a frequently cited method. sphinxsai.comscispace.com Alternative oxidation systems include hydrogen peroxide, often in the presence of a catalyst such as a vanadium compound (e.g., vanadyl acetylacetonate), which can result in high yields of the desired sulfoxide. rjpbcs.comgoogle.com Other reagents like magnesium monoperoxyphthalate (MMPP) have also been reported as effective substitutes for m-CPBA. rjpbcs.com The resulting sulfoxide is chiral at the sulfur atom, existing as (R)- and (S)-enantiomers. rsc.org

Stereoselective Oxidation: To produce single enantiomers, such as esomeprazole (B1671258), asymmetric synthesis methods are employed. This involves the stereoselective oxidation of the prochiral sulfide using a chiral catalyst system, for instance, an iron(III) complex with a Schiff base, which can yield the desired sulfoxide with high enantiomeric excess. acs.org

Oxidation to Sulfone: Further oxidation of the sulfide, or oxidation of the sulfoxide, yields the corresponding sulfone derivative. mdpi.com Omeprazole sulfone is a known metabolite and can be formed during the synthesis of omeprazole as an over-oxidation byproduct. scispace.commdpi.com

Table 2: Oxidation Reactions of the Sulfide Moiety

| Starting Material | Oxidizing Agent | Product | Reference |

| Omeprazole Sulfide | m-Chloroperoxybenzoic acid (m-CPBA) | Omeprazole (Sulfoxide) | sphinxsai.comscispace.com |

| Pyridine-thioether-benzimidazole acetamide | Hydrogen Peroxide / Vanadyl bis(acetylacetonate) | Amide Sulfoxide Compound | google.com |

| Omeprazole Sulfide | Iron(III)-Schiff Base Complex / H₂O₂ | Esomeprazole (Chiral Sulfoxide) | acs.org |

| Sulfide or Sulfoxide | Strong Oxidizing Agent | Omeprazole Sulfone | mdpi.com |

Benzimidazole and Pyridine Ring System Functionalization

Altering the substituents on the benzimidazole and pyridine rings is a common strategy for creating novel analogues with potentially enhanced properties. nih.gov Research has shown that even minor changes to these ring systems can significantly impact biological activity. nih.govresearchgate.net

Benzimidazole Ring Modifications: The substitution pattern on the benzimidazole ring plays a role in the molecule's activity. For instance, studies on omeprazole analogues designed for antigiardial activity have shown that substituting the methoxy (B1213986) group at position 5 (corresponding to position 6 in this compound's benzimidazole ring) or replacing it with other groups can modulate the inhibitory effect on target enzymes. mdpi.com In one study, replacing a methyl group at position 5 of the benzimidazole core with a hydrogen atom enhanced the inactivation of the target enzyme, triosephosphate isomerase. mdpi.com

Pyridine Ring Modifications: The pyridine ring is a frequent target for derivatization. Strategic modifications aim to improve binding affinity, chemical reactivity, and stability. nih.gov A series of novel omeprazole analogues were designed through structural alterations of the pyridine ring, leading to compounds with potentially higher binding affinities to the H+/K+-ATPase. nih.gov The introduction of different substituents can influence the electronic properties and conformation of the molecule, thereby affecting its interaction with biological targets. rsc.org For example, replacing the benzimidazole moiety with other heterocyclic systems like imidazole (B134444) or pyridine has been shown to result in a significant loss of potency in inhibiting certain efflux pumps, highlighting the importance of the core benzimidazole structure. asm.org

Table 3: Examples of Ring System Modifications in Omeprazole Analogues

| Ring System | Position of Modification | Type of Modification | Purpose / Observed Effect | Reference |

| Benzimidazole | Position 5 | Replacement of methyl with hydrogen | Enhanced inactivation of TPI enzyme | mdpi.com |

| Benzimidazole & Pyridine | Various | Introduction of various substituents | Design of analogues with improved binding affinity | nih.gov |

| Pyrroloquinoxaline (as Benzimidazole analogue) | Position 7 | Introduction of a chlorine atom | Restoration of bactericidal activity of norfloxacin | asm.org |

| Benzimidazole Core | Replacement | Replacement with imidazole or pyridine ring | Significant loss of efflux pump inhibition potency | asm.org |

Chemical Formation Pathways and Stability Analysis of 4 Acetyloxy Omeprazole Sulfide

Investigation of Degradation Pathways Leading to 4-Acetyloxy Omeprazole (B731) Sulfide (B99878)

The formation of 4-Acetyloxy Omeprazole Sulfide as an impurity is likely a multi-step process originating from the degradation of the parent drug, omeprazole.

Hydrolysis and Acetylation Mechanisms

While direct, single-step degradation of omeprazole to this compound is not prominently documented, a plausible chemical pathway involves the formation of an intermediate followed by an acetylation reaction. One known metabolite and degradation product of omeprazole is 4-hydroxy omeprazole sulfide. medchemexpress.comcaymanchem.com This compound, featuring a hydroxyl group on the pyridine (B92270) ring, is a likely precursor.

The formation pathway can be hypothesized as follows:

Formation of Precursor: Omeprazole undergoes degradation, potentially through hydrolysis or metabolic processes, to form various products, including omeprazole sulfide and hydroxylated derivatives like 4-hydroxy omeprazole sulfide. medchemexpress.comnih.gov

Acetylation: The resulting 4-hydroxy omeprazole sulfide, which possesses a reactive phenolic hydroxyl group, can then undergo acetylation. This reaction could occur in the presence of acetylating agents, such as acetic anhydride (B1165640), which is sometimes used in related synthetic procedures. rjpbcs.com The use of acetic anhydride in Pummerer rearrangements to create α-acetoxy sulfides is a known chemical transformation, highlighting the feasibility of introducing an acetoxy group onto a sulfide-containing scaffold. acs.org This esterification of the hydroxyl group would yield this compound.

Alternative pathways could involve the modification of acetamide-sulfide compounds, which are known intermediates in some omeprazole synthesis routes, followed by hydrolysis and other rearrangements. rjpbcs.comscispace.com

Photolytic and Oxidative Degradation Studies in Chemical Systems

Forced degradation studies are essential for identifying potential impurities. Omeprazole and its derivatives are subjected to various stress conditions, including light (photolysis) and oxidation, to simulate degradation. nih.govnih.gov

Photolytic Degradation: Omeprazole is susceptible to degradation upon exposure to light. nih.gov Studies on the photolysis of omeprazole in aqueous solutions show that it degrades into several products, with omeprazole sulfide being a notable degradant. unina.it The degradation is accelerated by UV radiation. nih.gov While these studies confirm the formation of the sulfide backbone under photolytic stress, the subsequent acetylation to form this compound is not reported as a direct consequence. It is likely that photolytic conditions contribute to the formation of the necessary precursors.

Oxidative Degradation: Oxidative stress, typically induced by agents like hydrogen peroxide, is a significant degradation pathway for omeprazole. nih.govnih.gov The primary product of omeprazole oxidation is typically the corresponding sulfone derivative. nih.govnih.gov The sulfide linkage is susceptible to oxidation, which can be catalyzed by various reagents. acs.orgscispace.com The formation of this compound under purely oxidative conditions is less direct, as the primary reaction site is the sulfur atom rather than the pyridine ring. However, oxidative conditions can generate a complex mixture of degradants, potentially including hydroxylated intermediates that could lead to the target compound.

Assessment of Chemical Stability under Varied Environmental Conditions

The stability of this compound is dictated by its functional groups: the acid-labile benzimidazole (B57391) core, the sulfide linkage, and the hydrolyzable ester (acetyloxy) group. vulcanchem.com

Influence of pH on Compound Stability

Specific kinetic data for this compound is limited, but its stability profile can be inferred from omeprazole and the known chemistry of its functional groups.

Acidic Conditions: Omeprazole is notoriously unstable in acidic environments, with a half-life of less than ten minutes at a pH below 4. google.com This rapid degradation is due to an acid-catalyzed rearrangement of the sulfinyl-benzimidazole structure. acs.org Given that this compound shares the same core structure (albeit as a sulfide, not a sulfoxide), it is expected to be highly labile in acidic media.

Ester Hydrolysis: The 4-acetyloxy group is an ester, which is susceptible to both acid- and base-catalyzed hydrolysis. In acidic solution, the ester can be hydrolyzed to form 4-hydroxy omeprazole sulfide and acetic acid. In alkaline conditions, saponification (base-catalyzed hydrolysis) would also cleave the ester bond.

Alkaline Conditions: Omeprazole shows significantly greater stability under alkaline conditions. google.comnih.gov While the core of this compound would be more stable at high pH, the ester linkage remains a point of vulnerability to base-catalyzed hydrolysis. Maximum stability is therefore expected in a slightly acidic to neutral, non-aqueous environment where both degradation pathways are minimized.

The following table shows the stability of the parent compound, omeprazole, at various pH values, illustrating the profound effect of pH on this class of compounds.

| pH | Temperature (°C) | Half-life | Reference |

| < 4 | 25 | < 10 minutes | google.com |

| 5.0 | 25 | 43 minutes | medchemexpress.com |

| 6.5 | - | 18 hours | nih.gov |

| 7.0 | 25 | ~14 hours | google.com |

| 7.8 | 40 | 14.7 hours | nih.gov |

| 10.0 | 25 | ~2.8 months | medchemexpress.com |

This interactive table contains data for Omeprazole to illustrate the pH-dependent stability of the benzimidazole scaffold.

Thermal Stability and Degradation Kinetics

The response of this compound to thermal stress is critical for understanding its stability during manufacturing and storage. Forced degradation studies on omeprazole often include thermal stress, with varying results depending on the conditions (solid-state vs. solution, temperature). nih.govnih.gov

The table below summarizes the degradation of esomeprazole (B1671258) (an isomer of omeprazole) under various forced stress conditions, providing context for the relative stability of the core structure.

| Stress Condition | Conditions | Degradation (%) | Reference |

| Acid Hydrolysis | 0.1N HCl, 60°C, 120 min | Not specified, significant | nih.gov |

| Base Hydrolysis | 0.1N NaOH, 60°C, 120 min | Not specified, significant | nih.gov |

| Oxidation | 3% H₂O₂, RT, 120 min | Not specified, significant | nih.gov |

| Thermal | 105°C, 2 hours | ~1.32% | nih.gov |

| Photolytic (UV) | 200 Wh/m² | 0.55% | nih.gov |

This interactive table shows forced degradation data for Esomeprazole.

Stability in Organic Solvents and Aqueous Media

The stability of this compound is highly dependent on the medium.

Aqueous Media: As discussed under the influence of pH, the compound is unstable in aqueous solutions due to hydrolysis. The rate of this degradation is pH-dependent. google.com Storing the compound in aqueous buffers for extended periods is not recommended, especially under acidic or strongly alkaline conditions. caymanchem.com

Organic Solvents: Omeprazole and its related sulfides are generally soluble in polar organic solvents like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and ethanol. caymanchem.comchemodex.com Stability in anhydrous aprotic solvents like DMSO and DMF is expected to be high, as the primary degradation pathway (hydrolysis) is avoided. However, in protic solvents like ethanol, the possibility of solvolysis (transesterification of the acetyloxy group) exists, particularly if catalysts are present. The presence of moisture in organic solvents can also lead to hydrolytic degradation. google.comresearchgate.net Therefore, for storage and handling, anhydrous aprotic solvents are preferred.

The solubility of related compounds provides insight into suitable solvents.

| Compound | Solvent | Solubility | Reference |

| Omeprazole | Ethanol | ~5 mg/mL | caymanchem.com |

| Omeprazole | DMSO | ~30 mg/mL | caymanchem.com |

| Omeprazole | DMF | ~30 mg/mL | caymanchem.com |

| Omeprazole Sulfide | Ethanol | 10 mg/mL | chemodex.com |

| Omeprazole Sulfide | DMSO | 10 mg/mL | chemodex.com |

| 4-hydroxy Omeprazole sulfide | DMSO | Soluble | caymanchem.com |

This interactive table presents solubility data for compounds related to this compound.

Identification and Characterization of Degradation Products and Impurities

The stability of active pharmaceutical ingredients (APIs) is a critical factor in drug development and manufacturing. Degradation of an API can lead to loss of potency and the formation of potentially toxic impurities. The compound this compound, a structural analogue of omeprazole and esomeprazole, is susceptible to degradation under various stress conditions. Understanding its degradation pathways and the resulting impurities is essential for ensuring the quality and safety of pharmaceutical preparations.

Forced degradation studies are typically employed to predict the degradation behavior of a substance. These studies involve exposing the compound to harsh conditions such as acid, base, oxidation, heat, and photolysis to accelerate its decomposition. researchgate.netisciii.es While specific degradation studies on this compound are not extensively documented in publicly available literature, its degradation profile can be inferred from studies on closely related compounds like esomeprazole and omeprazole, considering the chemical functionalities present in the molecule. nih.govmdpi.com

The primary sites for degradation in this compound are the sulfide linkage and the acetyloxy group. The sulfide can be oxidized to a sulfoxide (like in omeprazole) and further to a sulfone. The acetyloxy group is susceptible to hydrolysis. Esomeprazole, a related proton pump inhibitor, is known to be highly unstable in acidic environments and sensitive to oxidative stress. isciii.esmdpi.com

The identification and characterization of these degradation products and process-related impurities are predominantly carried out using advanced chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is the cornerstone for separating the parent compound from its impurities. nih.govinnovareacademics.in The use of a Photo Diode Array (PDA) detector with HPLC allows for the initial characterization of peaks based on their UV spectra. innovareacademics.in For definitive structural elucidation, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are invaluable for providing molecular weight and fragmentation data of the eluted compounds. researchgate.netmdpi.com

Based on the known degradation pathways of related benzimidazole compounds, the following table outlines the potential degradation products and impurities of this compound.

Table 1: Potential Degradation Products and Impurities of this compound

| Impurity Name | Potential Origin | Characterization Techniques |

| 4-Hydroxy Omeprazole Sulfide | Hydrolysis of the acetyloxy group. | HPLC, LC-MS |

| 4-Acetyloxy Omeprazole (Sulfoxide) | Oxidation of the sulfide linkage. | HPLC, LC-MS |

| 4-Acetyloxy Omeprazole Sulfone | Further oxidation of the sulfoxide or direct oxidation of the sulfide. | HPLC, LC-MS |

| Omeprazole Sulfide | Process-related impurity or degradation. chemodex.comcaymanchem.com | HPLC, LC-MS |

| Omeprazole Sulfone | Process-related impurity or degradation. mdpi.com | HPLC, LC-MS |

| 5-Methoxy-1H-benzimidazole-2-sulfinic acid | Hydrolytic degradation product. mdpi.com | HPLC, LC-MS |

This table is based on inferred degradation pathways from related compounds and general chemical principles. Specific analytical data would be required for confirmation.

Research on esomeprazole has shown that under acidic stress (e.g., 0.1N HCl), significant degradation occurs. nih.gov Oxidative stress, often simulated using hydrogen peroxide, also leads to the formation of degradation products, primarily the sulfone derivative. isciii.esinnovareacademics.in Alkaline conditions can lead to the hydrolysis of ester groups, which in the case of this compound, would result in the formation of 4-Hydroxy Omeprazole Sulfide. mdpi.com Thermal and photolytic stress can also contribute to degradation, though some studies on esomeprazole suggest it is relatively stable under these conditions compared to acid and oxidative stress. isciii.es

The development of a stability-indicating analytical method is crucial. Such a method must be able to separate the active ingredient from all potential impurities and degradation products. researchgate.netinnovareacademics.in Validation of this method according to International Council for Harmonisation (ICH) guidelines ensures its specificity, linearity, accuracy, precision, and robustness. nih.govinnovareacademics.in The limit of detection (LOD) and limit of quantification (LOQ) for each impurity are established to ensure that even trace amounts can be reliably detected and measured. innovareacademics.in

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Acetyloxy Omeprazole Sulfide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. Through the analysis of nuclear spin behavior in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The complete assignment of the proton (¹H) and carbon (¹³C) signals for 4-Acetyloxy Omeprazole (B731) Sulfide (B99878) is achieved through a combination of one-dimensional and two-dimensional NMR experiments.

¹H NMR Spectroscopy: The proton NMR spectrum provides the initial overview of the proton environments. The acetyloxy group introduces a characteristic sharp singlet for the methyl protons (H-11) in the upfield region, typically around δ 2.2-2.3 ppm. The methylene (B1212753) bridge protons (H-5) would appear as a singlet, while the aromatic protons of the benzimidazole (B57391) and pyridine (B92270) rings would resonate in the downfield region (δ 7.0-8.5 ppm). acs.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms. Key signals include the carbonyl carbon of the acetate (B1210297) group (C-10) around δ 168-170 ppm and the acetate methyl carbon (C-11) near δ 21 ppm. The chemical shifts of the pyridine ring carbons are influenced by the electron-withdrawing nature of the acetyloxy substituent. rsc.org

Two-Dimensional (2D) NMR:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, which is crucial for assigning protons on the same spin system, such as those on the benzimidazole aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbons bearing protons (CH, CH₂, CH₃). For instance, it would link the methylene proton signal (H-5) to its corresponding carbon signal (C-5).

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (2-3 bond) correlations between protons and carbons. It is vital for connecting different structural fragments. For example, HMBC would show correlations from the methylene protons (H-5) to the key quaternary carbons of both the pyridine (C-2, C-6) and benzimidazole (C-2') rings, confirming the linkage between the two heterocyclic systems. Correlations from the pyridine ring protons to the carbonyl carbon (C-10) would confirm the position of the acetyloxy group.

Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Acetyloxy Omeprazole Sulfide Predicted values are based on data for omeprazole sulfide and related pyridine derivatives. acs.orgrsc.org

| Atom Number | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Pyridine Ring | ||

| C-2 | - | ~163.0 |

| C-3 | - | ~124.0 |

| Me-3 | ~2.20 (s) | ~13.0 |

| C-4 | - | ~148.0 |

| C-5 | ~4.40 (s) | ~30.0 |

| C-6 | ~8.25 (s) | ~145.0 |

| Me-6 | ~2.25 (s) | ~17.0 |

| Acetyloxy Group | ||

| C-10 (C=O) | - | ~169.0 |

| C-11 (CH₃) | ~2.30 (s) | ~21.0 |

| Benzimidazole Ring | ||

| C-2' | - | ~152.0 |

| C-3a' | - | ~140.0 |

| C-4' | ~7.50 (d) | ~118.0 |

| C-5' | ~7.10 (dd) | ~115.0 |

| C-6' | - | ~158.0 |

| OMe-6' | ~3.85 (s) | ~56.0 |

| C-7' | ~7.30 (d) | ~109.0 |

| C-7a' | - | ~135.0 |

| NH | ~12.5 (br s) | - |

The benzimidazole core of this compound can exist in two tautomeric forms due to the migration of the N-H proton. In solution, these tautomers can be in dynamic equilibrium. Variable-temperature (VT) NMR studies can be employed to investigate this phenomenon. At higher temperatures, a single set of averaged signals for the benzimidazole ring may be observed due to rapid exchange. Upon cooling, the exchange rate slows, potentially allowing for the resolution of distinct signals for each tautomer. newdrugapprovals.org The presence of two sets of signals for the benzimidazole moiety in the NMR spectra at low temperatures would provide direct evidence of this tautomerism.

One- and Two-Dimensional NMR Techniques (e.g., 1H, 13C, COSY, HSQC, HMBC)

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight and providing structural information through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate mass measurement of the parent ion, which is crucial for determining the elemental composition of this compound. The molecular formula is C₁₈H₁₉N₃O₃S. The calculated exact mass of the protonated molecule [M+H]⁺ would be used to confirm this composition with a high degree of confidence (typically within 5 ppm error).

Molecular Formula: C₁₈H₁₉N₃O₃S

Calculated Monoisotopic Mass: 373.1147 g/mol

Expected [M+H]⁺ ion in HRMS: 374.1220

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the parent ion ([M+H]⁺ at m/z 374.1) to generate product ions. The resulting fragmentation pattern provides a structural fingerprint of the molecule. Key fragmentation pathways for this compound are predicted to include: nih.govlibretexts.org

Loss of Ketene (B1206846): A characteristic fragmentation for acetyloxy aromatic compounds is the neutral loss of ketene (CH₂=C=O, 42.01 Da) from the parent ion, resulting in a fragment corresponding to the 4-hydroxy omeprazole sulfide (m/z 332.1).

Cleavage of the Methylene Bridge: Scission of the C-S bonds flanking the methylene bridge is a common pathway for omeprazole and its analogs. This can lead to the formation of ions corresponding to the benzimidazole thiol moiety (m/z 180.0) and the substituted pyridine fragment (m/z 194.1).

Fragmentation of the Pyridine Ring: Subsequent fragmentation of the pyridine-containing ion could involve losses of methyl or acetyl groups.

These fragmentation patterns, when analyzed, allow for the confirmation of the core structure and the position of the substituents.

High-Resolution Mass Spectrometry (HRMS)

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" based on the functional groups present. These two techniques are complementary, as some vibrations may be strong in IR and weak in Raman, and vice versa. ijnc.ir

For this compound, the most prominent features in the vibrational spectra would be:

Ester Carbonyl (C=O) Stretch: A very strong and sharp absorption in the IR spectrum is expected between 1760 and 1775 cm⁻¹, characteristic of an aryl acetate ester. libretexts.orgspectroscopyonline.com This band would be a key diagnostic feature.

C-O Stretching: The C-O stretches of the ester group will produce strong bands in the IR spectrum, typically in the 1250-1000 cm⁻¹ region. spectroscopyonline.com

Aromatic Ring Vibrations: C=C and C=N stretching vibrations within the pyridine and benzimidazole rings will appear in the 1600-1450 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretches are found above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups appear in the 2850-2960 cm⁻¹ range.

N-H Stretching: The N-H stretch of the benzimidazole ring would be observed as a broad band in the 3200-3500 cm⁻¹ region in the IR spectrum.

Sulfide (C-S) Stretch: The C-S stretching vibration is typically weak and appears in the fingerprint region (around 600-800 cm⁻¹).

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings and the C-S bond, which may be weak or difficult to assign in the IR spectrum.

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| N-H Stretch (Benzimidazole) | 3200-3500 | Medium, Broad | Weak |

| Aromatic C-H Stretch | 3000-3100 | Medium | Strong |

| Aliphatic C-H Stretch | 2850-2960 | Medium | Medium |

| C=O Stretch (Ester) | 1760-1775 | Strong | Medium |

| Aromatic C=C/C=N Stretch | 1450-1600 | Medium-Strong | Strong |

| Asymmetric C-O-C Stretch (Ester) | ~1220 | Strong | Weak |

| Symmetric C-O-C Stretch (Ester) | ~1050 | Medium | Medium |

| C-S Stretch | 600-800 | Weak | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to investigate the electronic transitions occurring within a molecule when it absorbs light in the UV and visible regions of the electromagnetic spectrum. For organic molecules like this compound, this absorption corresponds to the excitation of electrons from lower energy orbitals (such as non-bonding, n, or pi, π, orbitals) to higher energy anti-bonding orbitals (π*).

Analysis of the parent compound, omeprazole sulfide (OMPS), provides direct insight into the electronic behavior of the sulfide chromophore. Studies have shown that pure omeprazole sulfide exhibits a maximum absorption (λmax) in the UV-Vis spectrum at 400 nm. brieflands.com This absorption is attributed to the n→π* (non-bonding to pi anti-bonding) electronic transition associated with the sulfur atom in the sulfide linkage. brieflands.com The interaction of omeprazole sulfide with other materials can alter its electronic environment, as seen when it forms a complex with silver nanoparticles, which results in a blue shift of the λmax to 300 nm. brieflands.com

For comparison, the oxidized form, omeprazole, which contains a sulfoxide (B87167) group, displays a different absorption profile. In a 0.1 N NaOH solution, omeprazole's λmax is observed at approximately 304.80 nm. ijpsm.comresearchgate.net This difference underscores how the oxidation state of the sulfur atom significantly influences the electronic transitions within the molecule.

UV-Vis Absorption Data for Omeprazole Sulfide and Related Compounds

| Compound | λmax (nm) | Solvent/Condition | Attributed Transition | Reference |

|---|---|---|---|---|

| Omeprazole Sulfide (OMPS) | 400 | Not Specified | n→π* | brieflands.com |

| Omeprazole Sulfide-Silver Nanoparticle Complex (Ag@OMPS) | 300 | Ethanol Solution | Not Specified | brieflands.com |

| Omeprazole | 304.80 | 0.1 N NaOH | Not Specified | ijpsm.comresearchgate.net |

X-ray Crystallography for Solid-State Structure Determination (if applicable to related structures)

While specific single-crystal X-ray diffraction data for this compound is not readily found in the public domain, extensive crystallographic studies on its parent sulfoxide, omeprazole, offer significant insights into the likely solid-state characteristics and molecular packing of related benzimidazole structures. X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid, including unit cell dimensions, bond lengths, and intermolecular interactions.

It has been established that omeprazole can exist in more than one crystalline form, known as polymorphs. google.com At least two distinct forms, Omeprazole Form A and Omeprazole Form B, have been characterized. google.com The original published crystal structure corresponds to Form B. google.com Subsequently, a new polymorph, Form A, was identified and found to be a triclinic unit cell. google.com X-ray Powder Diffraction (XRPD) is a primary technique used to differentiate these polymorphs, as each form produces a unique diffraction pattern with characteristic peaks at specific scattering angles (2θ). google.comresearchgate.net

The crystal structure of omeprazole Form B was determined by Ohishi et al. and is characterized by specific intermolecular hydrogen bonds that stabilize the crystal lattice. google.comresearchgate.net The analysis of omeprazole base by XRPD confirms its crystalline nature. researchgate.netresearchgate.net These detailed studies on omeprazole provide a robust model for understanding the potential crystal packing and intermolecular forces that could be present in the solid state of its derivatives, including this compound.

Crystallographic Data for Omeprazole Form A

| Crystal System | Unit Cell Parameters | Reference | ||

|---|---|---|---|---|

| Triclinic | a = 10.410(4) Å | b = 10.468(3) Å | c = 9.729(4) Å | google.com |

| α = 111.51(3)° | β = 116.78(3)° | γ = 90.77(3)° |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration (if applicable to chiral forms)

Chiroptical spectroscopy techniques, particularly Circular Dichroism (CD), are powerful tools for studying chiral molecules. CD measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and enantiomeric purity of a substance.

The applicability of this technique is entirely dependent on whether the molecule is chiral. In the context of omeprazole and its derivatives, chirality arises from the sulfoxide group. The sulfur atom in the sulfoxide is a stereogenic center, meaning omeprazole exists as a racemic mixture of two enantiomers: (S)-omeprazole (esomeprazole) and (R)-omeprazole. researchgate.netnih.gov The separation and characterization of these enantiomers are critical, and CD spectroscopy is an essential method for determining their absolute configuration. mdpi.commdpi.com Studies on the enantiomers of omeprazole and related benzimidazoles show distinct CD spectra that are used for their identification and analysis. mdpi.com

However, 4-Acetyloxy Omeprazole Sulfide is an achiral molecule. The sulfur atom in a sulfide group does not have the tetrahedral geometry with four different substituents required to be a chiral center. The rest of the molecule, including the 4-acetyloxy substituent, does not introduce any stereocenters.

Because this compound is achiral, it does not have enantiomers and will not exhibit a Circular Dichroism signal. Therefore, chiroptical spectroscopy is not an applicable technique for assessing its purity or determining an absolute configuration, as none exists. The technique is exclusively relevant for the corresponding chiral sulfoxide derivatives.

Theoretical and Computational Chemistry Studies of 4 Acetyloxy Omeprazole Sulfide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in modern chemistry for predicting the electronic structure and reactivity of molecules. These methods provide insights into molecular properties at the atomic level, guiding experimental research and helping to understand chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the optimized molecular geometry and various electronic properties of organic molecules. scirp.orgmdpi.com For a molecule like 4-Acetyloxy Omeprazole (B731) Sulfide (B99878), a common approach would involve using a functional, such as B3LYP, combined with a basis set like 6-311G(d,p) to achieve a balance between accuracy and computational cost. nih.govscielo.br

The geometry optimization process seeks the lowest energy conformation of the molecule, providing data on bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's three-dimensional structure.

Table 1: Predicted Geometrical Parameters for 4-Acetyloxy Omeprazole Sulfide (Based on DFT Calculations of Analogous Structures)

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | ||

| C=O (in acetyloxy) | 1.21 | |

| C-O (in acetyloxy) | 1.36 | |

| C-S (sulfide bridge) | 1.77 | |

| C=N (benzimidazole) | 1.38 | |

| C-N (benzimidazole) | 1.39 | |

| C-C (pyridine ring) | 1.39 - 1.40 | |

| C-C (benzimidazole ring) | 1.39 - 1.41 | |

| **Bond Angles (°) ** | ||

| O=C-O (acetyloxy) | 123.0 | |

| C-S-C (sulfide bridge) | 98.5 | |

| C-N-C (benzimidazole) | 105.0 | |

| C-C-C (pyridine ring) | 118.5 - 121.0 | |

| Note: These values are hypothetical and are based on typical bond lengths and angles for similar functional groups and ring systems found in computational studies. nih.govmdpi.comderpharmachemica.commdpi.comsapub.org |

Furthermore, DFT calculations can generate a Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). For this compound, the oxygen atoms of the acetyloxy and methoxy (B1213986) groups, along with the nitrogen atoms of the pyridine (B92270) and benzimidazole (B57391) rings, would be expected to be regions of negative potential.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity and electronic transitions. rsc.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. scirp.orgirjweb.com A small gap generally implies higher reactivity. scirp.org

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.7 |

| HOMO-LUMO Gap (ΔE) | 4.8 |

| Note: These are illustrative values typical for stable organic molecules of similar complexity, as determined by DFT calculations. scirp.orgresearchgate.netreddit.com |

The predicted HOMO-LUMO gap of approximately 4.8 eV suggests that this compound is a relatively stable molecule. The distribution of these orbitals is also informative; the HOMO is likely localized on the electron-rich benzimidazole and pyridine rings, while the LUMO may be distributed across the heterocyclic systems.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net This technique allows for the exploration of conformational landscapes and the analysis of how a molecule interacts with its environment, such as a solvent. oup.com

For this compound, MD simulations would reveal significant conformational flexibility. Key areas of flexibility include rotation around the single bonds of the sulfide bridge connecting the pyridine and benzimidazole moieties, as well as rotation of the acetyloxy group. These motions would allow the molecule to adopt various low-energy conformations.

In a solvent like water, MD simulations could model the formation of hydrogen bonds between the solvent and the molecule's polar groups, such as the ester's carbonyl oxygen and the nitrogen atoms in the heterocyclic rings. These simulations provide a dynamic picture of the solvation process and the stability of the molecule in a biological or chemical environment.

Reaction Mechanism Modeling of Formation and Transformation Pathways

Computational chemistry provides powerful tools for elucidating reaction mechanisms by modeling the potential energy surface of a chemical reaction. researchgate.net This involves identifying reactants, products, intermediates, and, most importantly, transition states. The calculated activation energies can predict the feasibility and kinetics of a reaction. acs.org

A plausible pathway for the formation of this compound is the esterification of its precursor, 4-hydroxy omeprazole sulfide. Computational modeling of this reaction, for instance, via an acid-catalyzed mechanism, would involve the following steps:

Protonation of the carboxylic acid (acetic acid).

Nucleophilic attack by the hydroxyl group of 4-hydroxy omeprazole sulfide.

Formation of a tetrahedral intermediate.

Elimination of a water molecule to form the final ester product.

DFT calculations can be used to determine the energy of each stationary point along this pathway, providing a detailed understanding of the reaction's energetic profile. rsc.org

Similarly, computational modeling can predict potential transformation pathways, such as the hydrolysis of the acetyloxy group to revert to 4-hydroxy omeprazole sulfide. By modeling this reaction, the stability of the ester linkage under various pH conditions could be assessed.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are widely used to predict spectroscopic properties, which can be invaluable for interpreting experimental data and confirming the structure of a synthesized compound.

Infrared (IR) spectroscopy is a common technique for identifying functional groups. The vibrational frequencies of a molecule can be calculated using DFT. These calculated frequencies are often scaled to correct for anharmonicity and other systematic errors. sapub.org

Table 3: Predicted Characteristic Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3050 - 3100 |

| Alkyl C-H | Stretching | 2850 - 3000 |

| C=O (Ester) | Stretching | ~1740 |

| C=C / C=N (Aromatic Rings) | Stretching | 1450 - 1600 |

| C-O (Ester) | Stretching | 1200 - 1300 |

| C-S (Sulfide) | Stretching | 600 - 800 |

| Note: These are typical frequency ranges for the specified functional groups. jst.go.jpresearchgate.netresearchgate.netuc.edumsu.edu |

In addition to IR spectra, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Ultraviolet-Visible (UV-Vis) electronic transitions can also be predicted. cdnsciencepub.com Computational prediction of these spectra provides a powerful complement to experimental characterization, aiding in the structural elucidation of complex molecules like this compound.

Analytical Methodologies for the Identification and Quantification of 4 Acetyloxy Omeprazole Sulfide

Chromatographic Method Development and Validation

Chromatographic techniques are fundamental to the separation and analysis of 4-Acetyloxy Omeprazole (B731) Sulfide (B99878) from related compounds and potential impurities. Method development and validation are critical to ensure the accuracy, precision, and reliability of the analytical results.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) stands as the primary technique for the quantitative analysis of 4-Acetyloxy Omeprazole Sulfide. The methods are typically extensions of those used for omeprazole and its known impurities.

Reversed-phase HPLC is the most common approach, utilizing a non-polar stationary phase and a polar mobile phase. C8 and C18 columns are frequently employed for the separation of omeprazole and its derivatives. chromatographyonline.comresearchgate.net The selection of the mobile phase is crucial for achieving optimal separation. A typical mobile phase consists of a mixture of an aqueous buffer (such as phosphate (B84403) or glycine) and an organic modifier like acetonitrile (B52724) or methanol (B129727). google.comnih.gov The pH of the aqueous phase is a critical parameter, often maintained in the neutral to alkaline range to ensure the stability of the analytes. researchgate.netnih.gov

Gradient elution is often preferred over isocratic elution to achieve better separation of a wide range of related substances with different polarities within a reasonable timeframe. researchgate.netgoogle.com UV detection is commonly used, with the wavelength set around 280 nm or 305 nm to monitor the analytes as they elute from the column. researchgate.netnih.gov

Method validation is performed according to established guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness. researchgate.netnih.gov

Table 1: Illustrative HPLC Method Parameters for Analysis of Omeprazole-Related Compounds

| Parameter | Condition |

| Column | C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.08 M Glycine Buffer (pH 9.0): Acetonitrile (95:05 v/v) nih.gov |

| Mobile Phase B | Acetonitrile: Methanol (65:35 v/v) nih.gov |

| Flow Rate | 0.8 mL/min researchgate.netnih.gov |

| Detection | UV at 305 nm nih.gov |

| Column Temperature | 30 °C google.com |

| Injection Volume | 20 µL google.com |

Gas Chromatography (GC) for Volatile Derivatives (if applicable)

Gas Chromatography (GC) is generally not the preferred method for the analysis of this compound due to the compound's relatively high molecular weight and potential thermal lability. The high temperatures required for volatilization in the GC inlet can lead to degradation, making quantitative analysis unreliable. While a predicted GC-MS spectrum for non-derivatized omeprazole exists, it is suggested for guidance and requires further experimental confirmation. Derivatization to create more volatile and thermally stable analogues could theoretically enable GC analysis, but this is not a commonly reported approach for this class of compounds.

Thin-Layer Chromatography (TLC) for Qualitative Analysis

Thin-Layer Chromatography (TLC) serves as a simple and rapid qualitative tool for the analysis of this compound. It is particularly useful for monitoring reaction progress, identifying the presence of impurities, and for initial purity assessments.

For the analysis of omeprazole and its related compounds, silica (B1680970) gel 60 F254 plates are commonly used as the stationary phase. researchgate.netnih.gov The separation is achieved by developing the plate in a chamber containing a suitable mobile phase. A mixture of chloroform, methanol, and ammonia (B1221849) has been reported for the separation of omeprazole and related substances. researchgate.netnih.gov Another system utilizes toluene, acetonitrile, and methanol. d-nb.info After development, the spots can be visualized under UV light at 254 nm. Densitometric scanning can be employed for semi-quantitative or quantitative analysis. researchgate.netd-nb.info

Table 2: Example TLC System for Omeprazole-Related Compounds

| Parameter | Condition |

| Stationary Phase | TLC aluminum silica gel 60 F254 plates nih.govd-nb.info |

| Mobile Phase | Toluene : Acetonitrile : Methanol (7:2:0.5, by volume) d-nb.info |

| Detection | UV at 272 nm d-nb.info |

Hyphenated Techniques for Enhanced Resolution and Identification

To overcome the limitations of standalone chromatographic techniques, hyphenated systems are employed to provide higher resolution and definitive structural identification.

LC-MS and GC-MS for Trace Analysis and Structural Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the trace analysis and structural confirmation of this compound and its potential metabolites or degradation products. The coupling of HPLC with a mass spectrometer allows for the separation of complex mixtures followed by the highly sensitive and selective detection of individual components based on their mass-to-charge ratio (m/z).

LC-MS methods for omeprazole and its metabolites often use reversed-phase chromatography with columns such as C18 or RP-Amide. nih.govnih.gov The mobile phases are typically composed of volatile buffers like ammonium (B1175870) formate (B1220265) or formic acid in water, with acetonitrile or methanol as the organic component, making them compatible with mass spectrometry. nih.gov Electrospray ionization (ESI) in the positive ion mode is commonly used to generate protonated molecules [M+H]+ for detection. nih.gov Tandem mass spectrometry (LC-MS/MS) can be used for further structural elucidation by analyzing the fragmentation patterns of the parent ions. nih.gov This technique is invaluable for identifying unknown impurities and for pharmacokinetic studies. nih.govnih.gov

As previously mentioned, GC-MS is less applicable for this compound unless derivatization is performed.

Table 3: Representative LC-MS Parameters for Omeprazole Metabolite Analysis

| Parameter | Condition |

| Column | Ascentis Express RP-Amide, 5 cm x 2.1 mm, 2.7 µm |

| Mobile Phase A | 10 mM Ammonium Formate in water, pH 3.4 |

| Mobile Phase B | 10 mM Ammonium Formate in methanol, pH 3.4 |

| Flow Rate | 0.3 mL/min |

| Ionization | ESI(+) |

| Detector | Triple Quadrupole Mass Spectrometer nih.gov |

HPLC-NMR for On-line Structural Elucidation

While not as commonly employed as LC-MS for routine analysis, High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR) spectroscopy is a potent tool for the unambiguous on-line structural elucidation of novel compounds, including impurities and metabolites. New compounds formed from omeprazole have been structurally characterized using Mass Spectrometry and NMR spectroscopy. google.com By directly coupling an HPLC system to an NMR spectrometer, it is possible to acquire NMR spectra of compounds as they elute from the chromatography column. This allows for the direct and definitive identification of the chemical structure of isolated impurities or metabolites without the need for off-line fraction collection and subsequent analysis. Although specific applications for this compound are not widely published, the principles of this technique are highly applicable for the characterization of this and other related novel substances. google.com

Spectrophotometric Methods for Quantitative Determination

Spectrophotometric methods, particularly UV-Vis spectrophotometry, are fundamental techniques in pharmaceutical analysis for the quantitative determination of active pharmaceutical ingredients (APIs) and their related substances. These methods are valued for their simplicity, cost-effectiveness, and rapid analysis times. The principle underlying this technique is the measurement of the absorption of ultraviolet or visible light by a substance, which is directly proportional to its concentration in a solution, as described by the Beer-Lambert law.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a widely employed technique for the analysis of omeprazole and its derivatives. vulcanchem.com The method relies on the presence of chromophores within the molecular structure of the analyte, which absorb light at specific wavelengths in the UV-Vis spectrum. For omeprazole and its related compounds, the benzimidazole (B57391) and pyridine (B92270) rings constitute the primary chromophoric systems.

While specific, validated UV-Vis spectrophotometric methods for the quantitative determination of this compound are not extensively detailed in publicly available scientific literature, the analytical principles can be inferred from the well-documented methods for omeprazole and its other metabolites. The UV spectrum of omeprazole is known to be pH-dependent, which is a critical consideration when developing a spectrophotometric method. researchgate.net For instance, omeprazole exhibits a maximum absorption (λmax) at approximately 301 nm in methanolic or alkaline solutions. vulcanchem.comscispace.comamanote.comijpsm.com In contrast, a study on omeprazole sulfide nanoparticles reported a λmax at 400 nm. brieflands.compreprints.org

For this compound, the λmax would be influenced by its unique structural features, namely the acetyloxy group attached to the pyridine ring. vulcanchem.com It is expected that this compound would exhibit a characteristic absorption pattern, likely with a distinct λmax that could be used for its quantification.

The development of a quantitative UV-Vis spectrophotometric method for this compound would involve the following key steps:

Solvent Selection: A suitable solvent in which the compound is stable and soluble would need to be identified. For omeprazole, solvents such as methanol and dilute sodium hydroxide (B78521) solutions have been used. scispace.comijpsm.com

Determination of λmax: The UV spectrum of a dilute solution of this compound in the selected solvent would be recorded to determine the wavelength of maximum absorbance.

Calibration Curve: A series of standard solutions of the compound at known concentrations would be prepared, and their absorbance at the determined λmax would be measured. A calibration curve would then be constructed by plotting absorbance versus concentration.

Validation: The method would need to be validated according to ICH guidelines to ensure its linearity, accuracy, precision, and robustness.

The following table summarizes the UV-Vis spectrophotometric data for omeprazole and a related sulfide, which can serve as a reference for the potential analytical parameters for this compound.

| Compound | Solvent | λmax (nm) |

| Omeprazole | Methanol | 301 |

| Omeprazole | 0.1 N NaOH | 304.80 |

| Omeprazole Sulfide | Ethanol | 400 |

Impurity Profiling and Purity Assessment in Chemical Samples

Impurity profiling is a critical aspect of pharmaceutical quality control, involving the identification, quantification, and control of impurities in drug substances and finished products. scispace.com The presence of impurities, even in small amounts, can affect the safety and efficacy of a drug. Therefore, robust analytical methods are required to assess the purity of chemical samples and to ensure that impurities are maintained below their specified limits.

This compound is recognized as a potential impurity related to omeprazole. clearsynth.com Its presence in omeprazole samples could arise from the synthetic process or degradation. The purity assessment of omeprazole and the quantification of its impurities are typically performed using chromatographic techniques, with High-Performance Liquid Chromatography (HPLC) being the most common and powerful method. scispace.comchromatographyonline.com

The European Pharmacopoeia outlines an HPLC method for the purity testing of omeprazole, which is designed to separate the main compound from its known impurities. chromatographyonline.com While the monograph may not list every possible impurity, the principles of the method can be adapted for the analysis of other related substances, including this compound. The structural difference, specifically the acetyloxy group, would influence the retention time of this compound on an HPLC column, allowing for its separation from omeprazole and other impurities. vulcanchem.com

A typical impurity profiling method using HPLC would involve:

Method Development: Selection of an appropriate stationary phase (e.g., C8 or C18 column), mobile phase composition (often a mixture of a buffer and an organic solvent like acetonitrile), and detector wavelength (e.g., 303 nm for omeprazole and its impurities). chromatographyonline.com

Method Validation: The analytical method must be validated to demonstrate its specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision for the intended impurities.

Reference Standards: The synthesis and characterization of pure this compound as a reference standard are essential for its accurate identification and quantification in chemical samples. scispace.com

The following table provides an example of a set of impurities related to omeprazole, highlighting the diversity of structures that need to be considered during purity assessment.

| Compound Name | Relationship to Omeprazole |

| This compound | Impurity |

| Omeprazole Sulfide | Impurity/Metabolite |

| Omeprazole Sulfone | Impurity/Metabolite |

| 4-Hydroxy Omeprazole Sulfide | Metabolite |

| Omeprazole N-oxide | Impurity |

This table lists known related substances to omeprazole to provide context for impurity profiling.

Chemical Reactivity and Transformation Studies of 4 Acetyloxy Omeprazole Sulfide

Oxidation Reactions of the Sulfide (B99878) Moiety

The sulfide bridge is a primary site for reactivity, particularly for oxidation. The oxidation of analogous benzimidazole (B57391) sulfides is a critical step in the synthesis of proton pump inhibitors, and a wide array of oxidizing agents have been explored for this transformation. rjpbcs.comacs.org

The selective oxidation of the sulfide to a sulfoxide (B87167) or further to a sulfone represents a key transformation. Achieving chemoselectivity is crucial to avoid unwanted by-products, such as N-oxides. google.com A variety of reagents can be employed for the oxidation of such sulfide intermediates. rjpbcs.com

Common oxidizing agents include peroxy acids like meta-chloroperbenzoic acid (m-CPBA), hydrogen peroxide (often with a metal catalyst), and hypohalites. rjpbcs.comgoogle.comscispace.com The choice of reagent and reaction conditions determines the oxidation state of the sulfur atom. For instance, m-CPBA is a frequently used oxidant for converting the sulfide intermediate into the corresponding sulfoxide. scispace.com The use of hydrogen peroxide in the presence of catalysts like those based on vanadium or manganese is also a well-established method. google.comacs.org

Over-oxidation to the corresponding sulfone, 4-Acetyloxy Omeprazole (B731) Sulfone, is a potential subsequent reaction, particularly with stronger oxidizing agents or harsher conditions. google.comsphinxsai.com For example, using an excess of m-CPBA can lead to the formation of the sulfone. google.com The selective synthesis of sulfones from sulfides can also be achieved using specific reagent systems like sodium chlorite (B76162) and hydrochloric acid. mdpi.com

| Oxidizing Agent/System | Primary Product | Potential By-product | Reference |

|---|---|---|---|

| m-Chloroperbenzoic acid (m-CPBA) (1 eq.) | 4-Acetyloxy Omeprazole (Sulfoxide) | 4-Acetyloxy Omeprazole Sulfone | google.comscispace.com |

| Hydrogen Peroxide (H₂O₂) / Vanadium Catalyst | 4-Acetyloxy Omeprazole (Sulfoxide) | N-Oxide by-products | google.com |

| Magnesium monoperoxyphthalate (MMPP) | 4-Acetyloxy Omeprazole (Sulfoxide) | - | google.com |

| Sodium Hypohalite (e.g., NaOCl) | 4-Acetyloxy Omeprazole (Sulfoxide) | - | rjpbcs.comgoogle.com |

| m-CPBA (>2 eq.) | 4-Acetyloxy Omeprazole Sulfone | - | google.com |

| Sodium Bismuthate (NaBiO₃) / Acetic Acid | 4-Acetyloxy Omeprazole (Sulfoxide) | - | arkat-usa.org |

When the sulfide is oxidized to the sulfoxide, a new chiral center is created at the sulfur atom. The development of asymmetric oxidation methods to selectively produce one enantiomer has been a significant area of research for related compounds like omeprazole sulfide. catalysis-conferences.comresearchgate.net These strategies can be broadly categorized into metal-catalyzed processes and biocatalysis.

Metal-catalyzed asymmetric oxidation often employs titanium or manganese complexes with chiral ligands. acs.orgucc.ie The most well-known is a titanium-based system using a chiral tartrate ester, which has been applied to various sulfides. catalysis-conferences.com Manganese complexes with porphyrin-like ligands have also shown high efficiency and enantioselectivity in the oxidation of heteroaromatic sulfides using hydrogen peroxide. acs.org The application of these systems to 4-Acetyloxy Omeprazole Sulfide would be expected to yield the chiral sulfoxide, although the acetyloxy group might influence the stereochemical induction.

Biocatalysis, using whole-cell microorganisms or isolated enzymes, offers an alternative, environmentally benign route to chiral sulfoxides. mdpi.comresearchgate.net Various bacterial and fungal strains have been identified that can perform enantioselective oxidation of prochiral sulfides to produce single-enantiomer sulfoxides. mdpi.comacs.org For example, a strain of Lysinibacillus was found to oxidize omeprazole sulfide to enantiopure (S)-omeprazole (esomeprazole). acs.org Such biocatalytic systems could potentially be adapted for the stereoselective oxidation of this compound.

Chemoselective Oxidation to Sulfoxides and Sulfones

Hydrolysis of the Acetyloxy Group and Subsequent Transformations

The acetyloxy group on the pyridine (B92270) ring is susceptible to hydrolysis, particularly under basic or acidic conditions. This reaction converts the ester into a hydroxyl group, yielding 4-hydroxy omeprazole sulfide. caymanchem.com

Alkaline hydrolysis, for instance by heating with aqueous sodium hydroxide (B78521), is an effective method for this transformation, as demonstrated in related acetamide-sulfide compounds. google.comgoogle.com Similarly, acid-catalyzed hydrolysis can also be employed to cleave the acetyl group, a strategy used in the synthesis of hydroxymethyl pyridine intermediates from their acetoxymethyl precursors. google.com

The resulting product, 4-hydroxy omeprazole sulfide, is itself a versatile intermediate. caymanchem.com The newly formed hydroxyl group can undergo further reactions, such as etherification or esterification. Concurrently, the sulfide moiety remains available for oxidation to the corresponding sulfoxide (4-hydroxy omeprazole) or sulfone, allowing for the synthesis of a diverse array of derivatives.

Reactivity with Common Organic Reagents and Functional Group Interconversions

Beyond oxidation and hydrolysis, the multiple functional groups in this compound allow for a range of reactions with common organic reagents.

Sulfide Moiety : The sulfur atom is nucleophilic and can react with electrophiles. For example, reaction with alkyl halides can lead to the formation of ternary sulfonium (B1226848) salts. libretexts.org

Benzimidazole N-H : The proton on the benzimidazole nitrogen is acidic and can be removed by a base. The resulting anion can be alkylated or acylated, enabling modification at the N-1 position.

Pyridine Nitrogen : The lone pair of electrons on the pyridine nitrogen makes it basic and nucleophilic. It can be protonated in acidic media or react with electrophiles to form N-substituted pyridinium (B92312) salts. Oxidation of the pyridine nitrogen could also lead to the corresponding N-oxide, though this is often an undesirable side reaction during sulfide oxidation. google.com

Ester Group : Besides hydrolysis, the acetyloxy group could potentially undergo transesterification in the presence of an alcohol and a suitable catalyst.

These reactive sites allow for a variety of functional group interconversions, making the molecule a useful scaffold for building more complex chemical structures.

Exploration of its Role as an Intermediate in Non-Pharmacological Organic Synthesis

While originating from pharmaceutical research, this compound and its derivatives hold potential as intermediates in broader fields of organic synthesis. Its core structure, a substituted pyridine linked to a benzimidazole, is a privileged scaffold in medicinal chemistry but also has potential in materials science and catalysis.

The compound can serve as a versatile starting material for creating libraries of novel heterocyclic compounds. By systematically applying the transformations discussed—sulfide oxidation, ester hydrolysis, and subsequent reactions at the newly formed hydroxyl group or the benzimidazole nitrogen—a wide range of derivatives with tailored electronic and steric properties can be synthesized. These new molecules could be investigated as ligands for metal catalysts, components of organic light-emitting diodes (OLEDs), or as probes in chemical biology, completely divorced from their historical context as proton pump inhibitor analogues. The use of acetoxy-substituted pyridines as stable, crystalline intermediates for generating more reactive chloromethyl or hydroxymethyl pyridines highlights their utility as synthetic building blocks. rjpbcs.comgoogle.com

Acid-Base Properties and Protonation Equilibria (in chemical contexts)

The acid-base behavior of this compound is governed by the two nitrogen-containing heterocyclic rings. Based on studies of omeprazole, two primary protonation equilibria are expected. researchgate.net

Benzimidazole N-H Dissociation : The N-H proton of the benzimidazole ring is weakly acidic. For omeprazole, the pKa for this dissociation is approximately 14.7. researchgate.net A similar value would be expected for this compound, meaning it would only be deprotonated under strongly basic conditions.

Pyridine Nitrogen Protonation : The pyridine nitrogen is basic and will be protonated in acidic to neutral solutions. For omeprazole, which has a methoxy (B1213986) group at the 4-position of the pyridine ring, the pKa of the conjugate acid is about 7.1. researchgate.net The 4-acetyloxy group in this compound is more electron-withdrawing than a methoxy group. This will decrease the electron density on the pyridine nitrogen, making it a weaker base. Consequently, the pKa of its conjugate acid is expected to be lower than 7.1.

Therefore, in a chemical context, the molecule can exist in three main forms depending on the pH: a protonated cationic form at low pH (protonated at the pyridine nitrogen), a neutral form at intermediate pH, and an anionic form at very high pH (deprotonated at the benzimidazole nitrogen).

Q & A

Q. What are the optimal methods for synthesizing and purifying 4-Acetyloxy Omeprazole Sulfide?

- Methodological Answer : this compound is synthesized via nucleophilic substitution using precursors like 2-mercapto-5-methoxybenzene imidazole and halogenated pyridine derivatives (e.g., 2-chloromethyl-4-methoxy-3,5-lutidine) . Purification involves sequential dissolution and crystallization steps. Solvent selection is critical: ethanol, methanol, and acetone are common due to their temperature-dependent solubility profiles. Crystallization efficiency depends on solvent polarity and cooling rates, with purity >99.5% achievable via HPLC-validated protocols .

Q. How does solvent composition influence the solubility of this compound?

- Methodological Answer : Solubility increases with temperature in all tested solvents (ethanol, methanol, acetone, etc.), following the trend: methanol > ethanol > acetone > ethyl acetate. The modified Apelblat equation provides the best correlation (RMSD <1.2%) for predicting solubility as a function of temperature. For example, in methanol at 319.65 K, solubility reaches 0.452 mol/kg, compared to 0.198 mol/kg in ethyl acetate .

Advanced Research Questions

Q. What thermodynamic insights explain the solubility behavior of this compound?

- Methodological Answer : Van’t Hoff analysis reveals the dissolution process is endothermic (ΔH° >0) and entropy-driven (ΔS° >0). Enthalpy contributes >54% to the Gibbs free energy (ΔG°), indicating solvent-solute interactions dominate over entropy changes. For instance, in methanol, ΔH° = 28.7 kJ/mol and ΔS° = 94.2 J/(mol·K), highlighting strong hydrogen bonding .

Q. How do environmental metabolites of this compound impact ecological risk assessments?

- Methodological Answer : The metabolite 4-hydroxy omeprazole sulfide (OM14, CAS 103876-98-8) is a priority pollutant due to its mutagenicity (ECHA Annex III) and higher aquatic toxicity than the parent compound. LC-MS/MS methods detect OM14 at ng/L levels in wastewater, but PNEC values remain uncertain due to reliance on ECOSAR models rather than experimental ecotoxicity data .

Q. What analytical strategies resolve contradictions in reported bioactivity of this compound metabolites?

- Methodological Answer : Discrepancies arise from metabolite stability and assay conditions. For example, 5'-hydroxy omeprazole sulfide shows minimal antisecretory activity in vitro but may exhibit bioactivation in hepatic microsomes. Reverse-phase LC with chemometric modeling (e.g., pH 8.0 buffer, acetonitrile modifier) improves separation of sulfone and sulfide derivatives, reducing false negatives .